

Unveiling the Chemistry and Potential of (Ethynylsulfonyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: Benzene, (ethynylsulfonyl)-

Cat. No.: B15326168

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For Researchers, Scientists, and Drug Development Professionals

(Ethynylsulfonyl)benzene, a member of the ethynyl aryl sulfone family, presents a compelling scaffold for chemical synthesis and exploration in drug discovery. Its unique electronic properties, arising from the conjugation of a phenyl ring, a sulfonyl group, and a terminal alkyne, render it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and potential biological significance of (ethynylsulfonyl)benzene, with a focus on experimental details and data-driven insights.

Chemical and Physical Properties

(Ethynylsulfonyl)benzene, with the chemical formula $C_8H_6O_2S$, is also known by its IUPAC name, ethynylsulfonylbenzene, and its synonym, ethynyl phenyl sulfone. It is registered under the CAS number 32501-94-3. This compound is reported to be an oil with a boiling point of 103–105 °C at a pressure of 0.01 mmHg.

Property	Value
Molecular Formula	C ₈ H ₆ O ₂ S
Molecular Weight	166.21 g/mol
CAS Number	32501-94-3
Physical State	Oil
Boiling Point	103–105 °C / 0.01 mmHg

Synthesis of (Ethynylsulfonyl)benzene

The preparation of (ethynylsulfonyl)benzene can be achieved through a simplified, one-step procedure from commercially available starting materials. This method involves the reaction of bis(trimethylsilyl)acetylene (BTMSA) with a preformed complex of benzenesulfonyl chloride and aluminum chloride, followed by in-situ desilylation on silica gel.

A detailed, two-step experimental protocol for the synthesis of the closely related compound, ethynyl p-tolyl sulfone, provides a valuable template that can be adapted for the synthesis of (ethynylsulfonyl)benzene.

Experimental Protocol: Two-Step Synthesis of Ethynyl Aryl Sulfones (Adapted for Ethynyl Phenyl Sulfone)

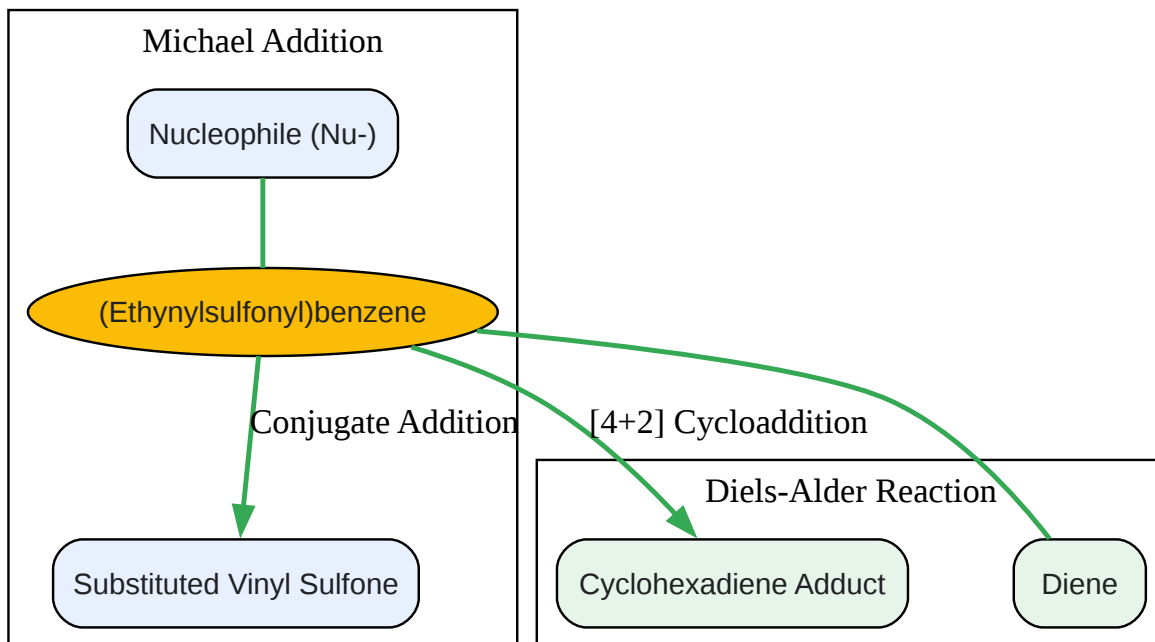
Step 1: Synthesis of Phenyl 2-(trimethylsilyl)ethynyl sulfone

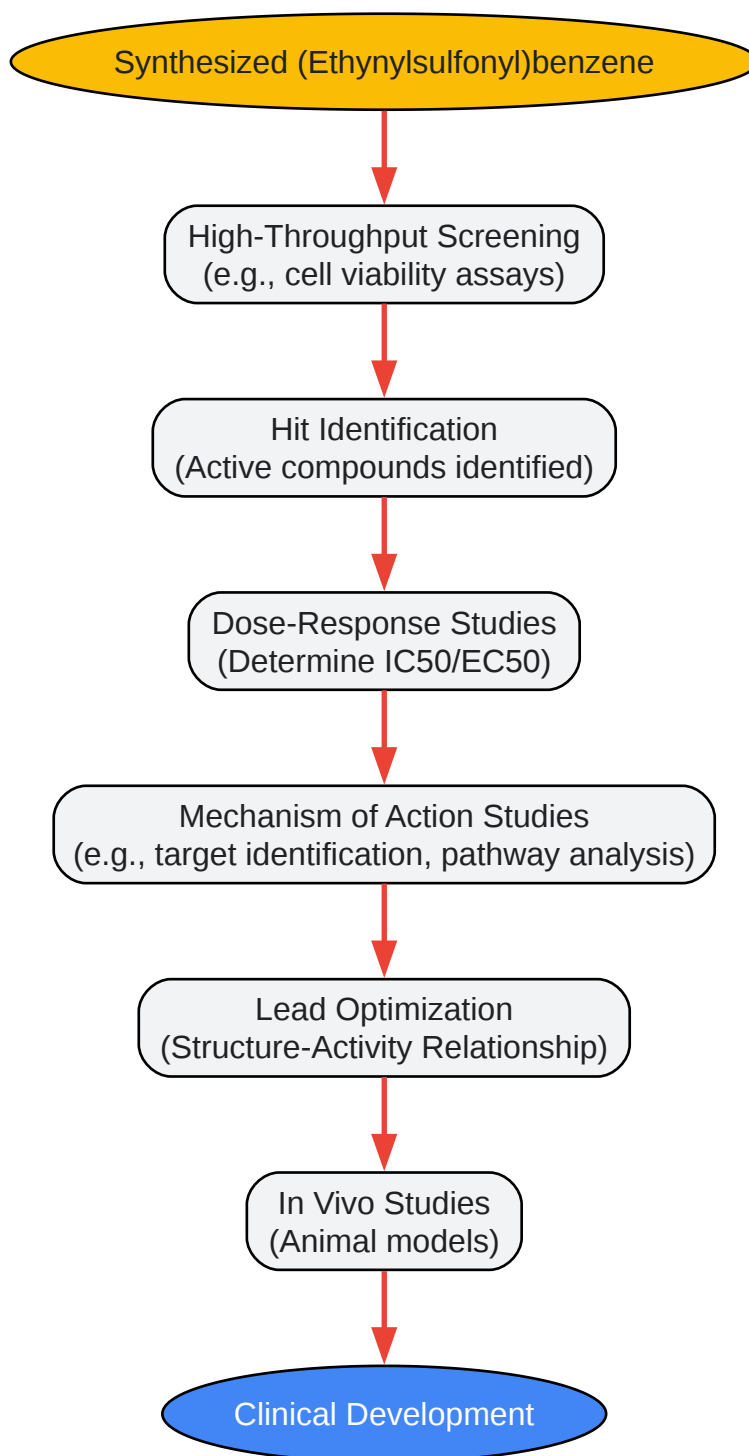
- In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet and glass stoppers, place 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
- After the addition of 41.9 g (0.22 mol) of p-toluenesulfonyl chloride (or benzenesulfonyl chloride for the target compound), shake the resulting dark-brown mixture occasionally for 20 min at room temperature.
- Cool the mixture to 0°C in an ice bath and add 34.1 g (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 min.

- Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
- Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent in a rotary evaporator to give a brown solid.
- Recrystallize the crude product from light petroleum ether (bp 40–60°C) to yield the silylated intermediate as white crystals.

Step 2: Desilylation to Yield (Ethynylsulfonyl)benzene

- Charge a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stirrer with 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone (or the corresponding phenyl derivative) and 300 mL of reagent-grade methanol.
- Stir the mixture for 30 min to obtain a clear solution.
- In the addition funnel, place 350 mL of an aqueous solution containing potassium carbonate (6.2×10^{-3} M) and potassium bicarbonate (6.2×10^{-3} M).
- Add this buffer solution at a rate that maintains the reaction temperature at 30°C.
- After the addition is complete, stir the mixture for an additional 30 minutes.
- Extract the product with dichloromethane (3 x 150 mL).
- Wash the combined organic layers twice with water and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to afford the final product.





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